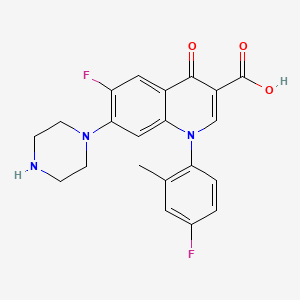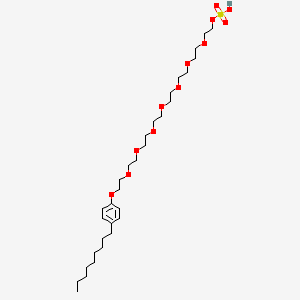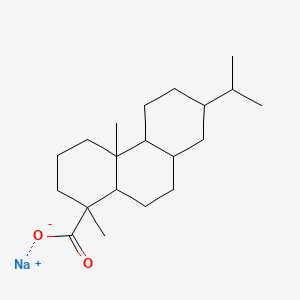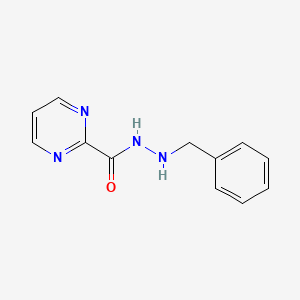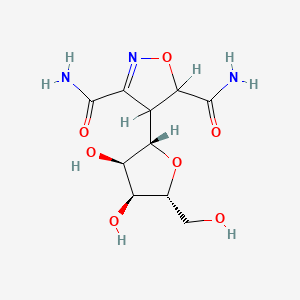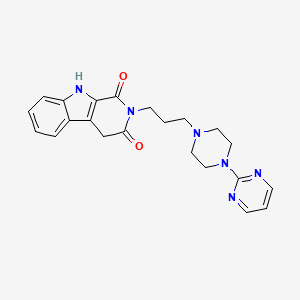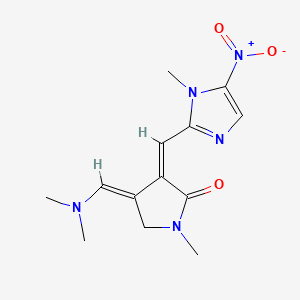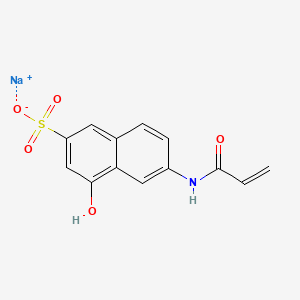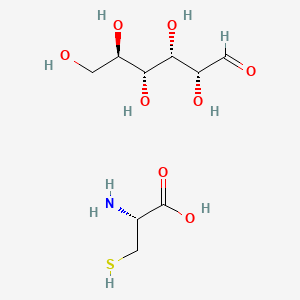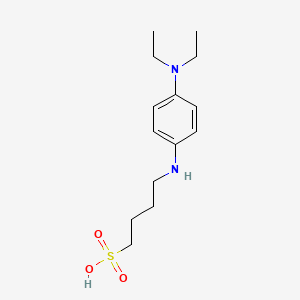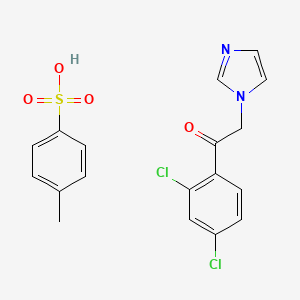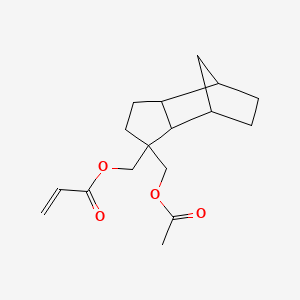
(((Acetoxy)methyl)octahydro-4,7-methano-1H-indenyl)methyl acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(((Acetoxy)methyl)octahydro-4,7-methano-1H-indenyl)methyl acrylate is a chemical compound with the molecular formula C17H24O4. It is known for its unique structure, which includes an acrylate group attached to a bicyclic system. This compound is used in various scientific research applications due to its reactivity and potential for forming complex molecular structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (((Acetoxy)methyl)octahydro-4,7-methano-1H-indenyl)methyl acrylate typically involves the reaction of octahydro-4,7-methano-1H-indenyl)methyl acrylate with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The final product is then purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (((Acetoxy)methyl)octahydro-4,7-methano-1H-indenyl)methyl acrylate can undergo oxidation reactions to form various oxidized products.
Reduction: This compound can be reduced to form different reduced derivatives.
Substitution: It can participate in substitution reactions where the acrylate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(((Acetoxy)methyl)octahydro-4,7-methano-1H-indenyl)methyl acrylate is used in various scientific research fields:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (((Acetoxy)methyl)octahydro-4,7-methano-1H-indenyl)methyl acrylate involves its interaction with specific molecular targets. The acrylate group can undergo polymerization reactions, forming long chains that can interact with various biological and chemical systems. The exact pathways and targets depend on the specific application and conditions.
Comparison with Similar Compounds
Similar Compounds
(Octahydro-4,7-methano-1H-indenyl)methyl acrylate: This compound is similar in structure but lacks the acetoxy group.
Dicyclopentanylmethyl acrylate: Another similar compound with a different substituent on the acrylate group.
(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bismethacrylate: A related compound with two acrylate groups.
Uniqueness
(((Acetoxy)methyl)octahydro-4,7-methano-1H-indenyl)methyl acrylate is unique due to the presence of the acetoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
93893-14-2 |
|---|---|
Molecular Formula |
C17H24O4 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
[3-(acetyloxymethyl)-3-tricyclo[5.2.1.02,6]decanyl]methyl prop-2-enoate |
InChI |
InChI=1S/C17H24O4/c1-3-15(19)21-10-17(9-20-11(2)18)7-6-14-12-4-5-13(8-12)16(14)17/h3,12-14,16H,1,4-10H2,2H3 |
InChI Key |
OVFUMSCEVVSWKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1(CCC2C1C3CCC2C3)COC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


